
3-(But-2-yn-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-2-yn-1-yl)benzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group and a but-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-yn-1-yl)benzaldehyde typically involves the alkylation of benzaldehyde with a but-2-yn-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the aldehyde group remains intact while the but-2-yn-1-yl group is introduced at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(But-2-yn-1-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(But-2-yn-1-yl)benzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the but-2-yn-1-yl group can undergo nucleophilic substitution or addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the but-2-yn-1-yl group, making it less reactive in certain substitution reactions.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Contains a hydroxyl group, which can participate in additional hydrogen bonding and reactivity.
2-(But-3-en-1-yn-1-yl)benzaldehyde: Similar structure but with a different position of the alkyne group, affecting its reactivity and applications.
Uniqueness: 3-(But-2-yn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
90834-38-1 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-9H,5H2,1H3 |
Clave InChI |
NUYNYTIZEHZVHV-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


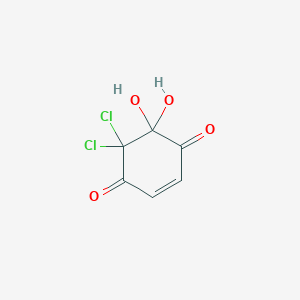
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
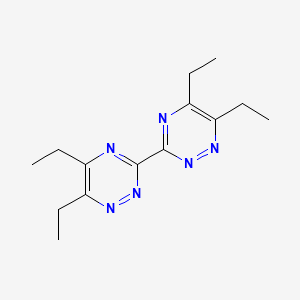


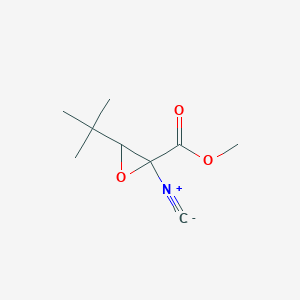


![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
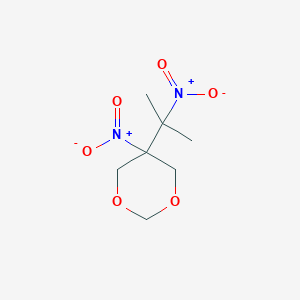
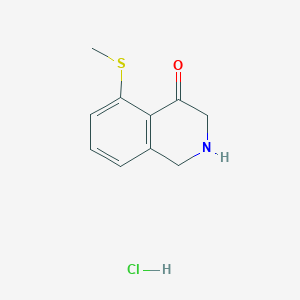
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)


